molecular formula C9H15N3O2S B13115527 2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 603071-16-5

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B13115527
CAS No.: 603071-16-5
M. Wt: 229.30 g/mol
InChI Key: NCTQTDVLLYIHQH-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a heterocyclic compound containing a triazole ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its antimicrobial, anticancer, or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific ethyl and propyl substituents on the triazole ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

603071-16-5

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H15N3O2S/c1-3-5-7-10-11-9(12(7)4-2)15-6-8(13)14/h3-6H2,1-2H3,(H,13,14)

InChI Key

NCTQTDVLLYIHQH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(N1CC)SCC(=O)O

solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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